molecular formula C19H13BrFN3S B2658283 2-(4-Bromophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207050-09-6

2-(4-Bromophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No.: B2658283
CAS No.: 1207050-09-6
M. Wt: 414.3
InChI Key: OQMQHEQCLGWMHQ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C19H13BrFN3S and its molecular weight is 414.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Chemical compounds related to 2-(4-Bromophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine have been synthesized and evaluated for their potential in treating various diseases, including cancer, inflammation, and diabetes. These compounds often exhibit their therapeutic effects by interacting with specific biological targets or pathways.

  • Anticancer Activities : Compounds with structures similar to this compound have been synthesized and shown to exhibit anticancer activity against different cancer cell lines, including lung, breast, and CNS cancers. For instance, novel fluoro-substituted compounds have demonstrated significant anti-lung cancer activity, highlighting the potential of these chemical structures in cancer therapy (Hammam et al., 2005).

  • Anti-inflammatory and Analgesic Activities : Some derivatives have been evaluated for their anti-inflammatory and analgesic activities. For example, new imidazolyl acetic acid derivatives synthesized from these compounds have shown promising results against carrageenan-induced rat paw edema and in analgesic activity tests (Khalifa & Abdelbaky, 2008).

  • Antidiabetic Agents : The inhibition of dipeptidyl peptidase-4 (DPP-4) is a recognized strategy for the management of type 2 diabetes. Compounds incorporating pyrazole and thiosemicarbazone frameworks have shown significant DPP-4 inhibitory effects, suggesting their potential as antidiabetic agents (Sever et al., 2020).

  • Synthesis of Heterocyclic Compounds : These chemical structures serve as precursors in the synthesis of various heterocyclic compounds, such as pyrazolines, pyrimidines, and triazoles, which have applications in medicinal chemistry due to their diverse biological activities. The synthesis processes often involve reactions with different amines, hydrazines, and other reagents, resulting in compounds with potential antibacterial, antifungal, and antitumor activities (Bayrak et al., 2009).

Properties

IUPAC Name

2-(4-bromophenyl)-4-[(2-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFN3S/c20-15-7-5-13(6-8-15)17-11-18-19(22-9-10-24(18)23-17)25-12-14-3-1-2-4-16(14)21/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMQHEQCLGWMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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